

"2-Chloro-4-ethoxybenzaldehyde" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-ethoxybenzaldehyde**, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential relevance in drug discovery based on the activities of structurally related compounds.

Chemical Structure and IUPAC Name

The chemical structure of **2-Chloro-4-ethoxybenzaldehyde** consists of a benzene ring substituted with a chlorine atom at the second position, an ethoxy group at the fourth position, and a formyl (aldehyde) group at the first position.

IUPAC Name: **2-Chloro-4-ethoxybenzaldehyde**

Chemical Structure:

Physicochemical Properties

Quantitative data for **2-Chloro-4-ethoxybenzaldehyde** and its precursor, 2-Chloro-4-hydroxybenzaldehyde, are summarized in the table below for easy comparison. Data for the target compound is limited in the public domain, and some values are based on data for structurally similar compounds.

Property	2-Chloro-4-ethoxybenzaldehyde	2-Chloro-4-hydroxybenzaldehyde
CAS Number	245368-31-4	56962-11-9 [1] [2] [3]
Molecular Formula	C ₉ H ₉ ClO ₂	C ₇ H ₅ ClO ₂ [1] [2]
Molecular Weight	184.62 g/mol [4]	156.57 g/mol [1] [3]
Appearance	-	Solid [1] [3]
Melting Point	Not available	145-147 °C [1] [3]
Boiling Point	Not available	272.5 °C at 760 mmHg [2]
Density	Not available	1.4 g/cm ³ [2]

Synthesis of 2-Chloro-4-ethoxybenzaldehyde

A common and effective method for the synthesis of **2-Chloro-4-ethoxybenzaldehyde** is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-Chloro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- 2-Chloro-4-hydroxybenzaldehyde
- Iodoethane (or Bromoethane)
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Procedure:

- To a solution of 2-Chloro-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide, add anhydrous potassium carbonate (2.0 equivalents).
- Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
- Add iodoethane (1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and pour it into cold deionized water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure **2-Chloro-4-ethoxybenzaldehyde**.

Spectroscopic Characterization

While specific spectra for **2-Chloro-4-ethoxybenzaldehyde** are not readily available, the expected spectroscopic data can be inferred from related compounds.

- ^1H NMR: The spectrum is expected to show signals for the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the methylene protons of the ethoxy group (quartet, ~4 ppm), and the methyl protons of the ethoxy group (triplet, ~1.4 ppm).
- ^{13}C NMR: The spectrum should display signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methylene carbon of the ethoxy group (~64 ppm), and the methyl carbon of the ethoxy group (~15 ppm).
- IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the aldehyde (around 1700 cm^{-1}), C-O-C stretch of the ether (around 1250 cm^{-1}), and C-Cl stretch (around 700-800 cm^{-1}).
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol), along with characteristic fragmentation patterns.

Relevance in Drug Discovery

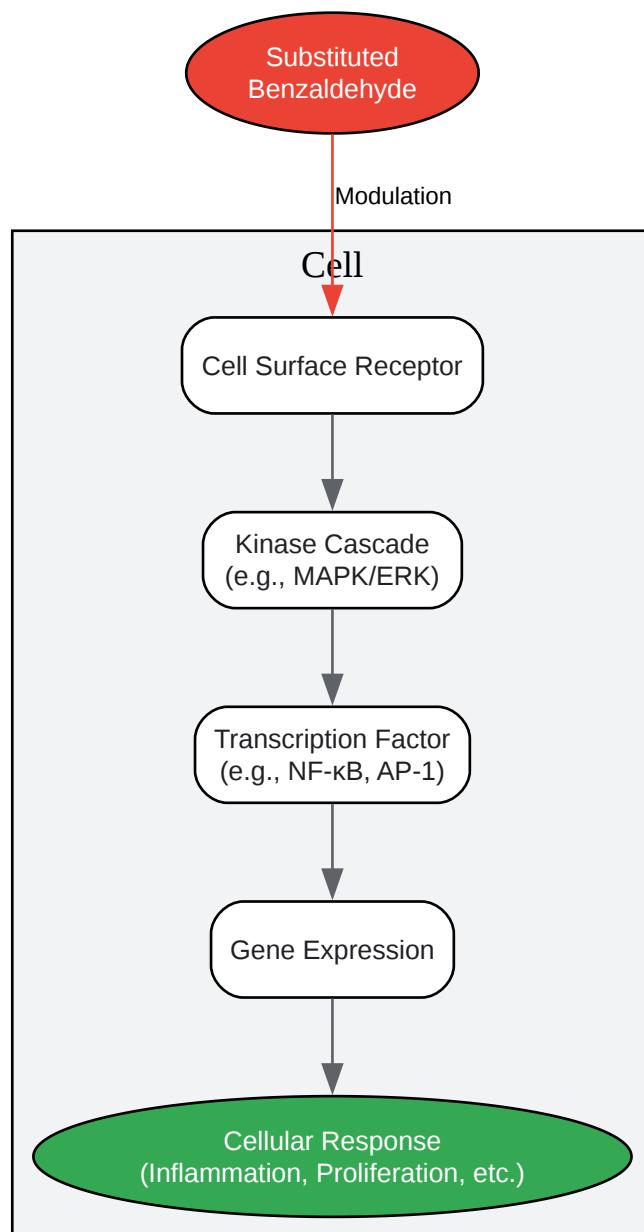
Substituted benzaldehydes are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.^[5] The presence of a chlorine atom can often enhance the pharmacological properties of a molecule.^[6]

While specific biological activities for **2-Chloro-4-ethoxybenzaldehyde** have not been extensively reported, related chlorinated and benzaldehyde-containing molecules have shown a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[6] Therefore, **2-Chloro-4-ethoxybenzaldehyde** represents a promising starting point for the synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **2-Chloro-4-ethoxybenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-4-ethoxybenzaldehyde**.

Generalized Signaling Pathway for Substituted Benzaldehydes

The diagram below represents a generalized signaling pathway that could be modulated by substituted benzaldehydes, based on their known biological activities. This is a hypothetical representation and not specific to **2-Chloro-4-ethoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway potentially modulated by substituted benzaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-クロロ-4-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2-氯-4-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 245368-31-4 Cas No. | 2-Chloro-4-ethoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Chloro-4-ethoxybenzaldehyde" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356691#2-chloro-4-ethoxybenzaldehyde-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

